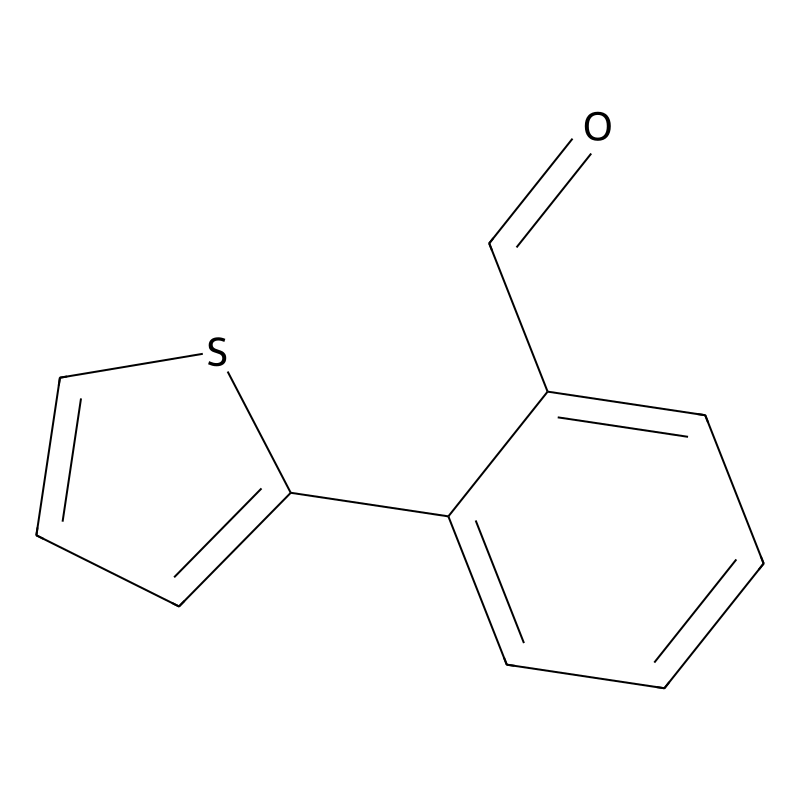2-(Thiophen-2-yl)benzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
2-(Thiophen-2-yl)benzaldehyde is an organic compound with the chemical formula C₁₁H₈OS. It is a white crystalline solid with a characteristic odor. The synthesis of 2-(thiophen-2-yl)benzaldehyde has been reported in various scientific publications, with methods utilizing different starting materials and reaction conditions. [, ] Characterization of the synthesized product is typically performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. [, ]
Potential Applications:
Research suggests that 2-(thiophen-2-yl)benzaldehyde may possess various properties and functionalities relevant to scientific research:
- Organic synthesis: The aromatic aldehyde group (-CHO) and the thiophene moiety in 2-(thiophen-2-yl)benzaldehyde can serve as reactive sites for further functionalization, making it a potential building block for the synthesis of more complex molecules. []
- Material science: The conjugated system present in the molecule could contribute to interesting electronic and optical properties, potentially finding applications in the development of organic semiconductors, light-emitting diodes (LEDs), and other optoelectronic materials. []
- Biological activity: Studies have explored the potential biological activity of 2-(thiophen-2-yl)benzaldehyde and its derivatives. Some research suggests potential anti-inflammatory and anti-cancer activities, although further investigation is needed to understand the mechanisms and efficacy. [, ]
2-(Thiophen-2-yl)benzaldehyde is an organic compound characterized by a benzaldehyde group attached to a thiophene ring at the second position. Its molecular formula is , and it has a molecular weight of 188.25 g/mol. The compound is notable for its unique structural features, which combine the properties of both the aromatic benzaldehyde and the heterocyclic thiophene, making it a valuable building block in organic synthesis and medicinal chemistry .
Currently, there is no documented information on the specific mechanism of action of 2-(Thiophen-2-yl)benzaldehyde in biological systems.
- Wearing gloves and safety glasses when handling the compound.
- Working in a well-ventilated fume hood.
- Avoiding contact with skin and eyes.
- Following proper disposal procedures according to local regulations.
- Oxidation: The aldehyde group can be oxidized to form 2-(Thiophen-2-yl)benzoic acid using agents like potassium permanganate or chromium trioxide.
- Reduction: The aldehyde can be reduced to 2-(Thiophen-2-yl)benzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Electrophilic Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under suitable conditions.
Common Reagents and Conditions- Oxidation: Potassium permanganate (KMnO4) in alkaline medium.
- Reduction: Sodium borohydride (NaBH4) in methanol.
- Substitution: Bromination with bromine (Br2) in acetic acid or nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products- From Oxidation: 2-(Thiophen-2-yl)benzoic acid.
- From Reduction: 2-(Thiophen-2-yl)benzyl alcohol.
- From Substitution: Compounds like 2-(Thiophen-2-yl)-5-bromobenzaldehyde.
- From Oxidation: 2-(Thiophen-2-yl)benzoic acid.
- From Reduction: 2-(Thiophen-2-yl)benzyl alcohol.
- From Substitution: Compounds like 2-(Thiophen-2-yl)-5-bromobenzaldehyde.
Research indicates that 2-(Thiophen-2-yl)benzaldehyde exhibits potential biological activities. It has been studied for its role as an inhibitor of the PI3Kα/mTOR signaling pathway, which is crucial in regulating cell growth and proliferation. This inhibition may lead to reduced cell growth, particularly in cancerous cells. Additionally, the compound has shown promise as an anti-inflammatory and antimicrobial agent, suggesting its potential utility in pharmaceutical applications .
The synthesis of 2-(Thiophen-2-yl)benzaldehyde typically involves the formylation of thiophene derivatives. A common method is the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. This reaction introduces the formyl group at the desired position on the thiophene ring .
Industrial Production
In industrial settings, production methods are optimized for larger-scale operations often involving continuous flow processes to ensure consistent quality and yield.
2-(Thiophen-2-yl)benzaldehyde finds applications across various fields:
- Organic Synthesis: It serves as an intermediate in synthesizing complex heterocyclic compounds.
- Pharmaceutical Development: As a precursor for biologically active molecules, it plays a role in drug discovery.
- Material Science: The compound is utilized in developing organic semiconductors and materials for electronic devices .
Studies have shown that 2-(Thiophen-2-yl)benzaldehyde interacts with specific biological targets, particularly within the PI3Kα/mTOR pathway. Its ability to inhibit these targets suggests potential therapeutic applications in treating diseases related to uncontrolled cell growth, such as cancer. Furthermore, its interactions with various cytochrome P450 enzymes indicate its relevance in drug metabolism .
Several compounds share structural similarities with 2-(Thiophen-2-yl)benzaldehyde:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Thiophene-2-carboxaldehyde | Lacks benzene ring; contains only thiophene and aldehyde | Simpler structure without aromaticity |
| 2-(Furan-2-yl)benzaldehyde | Contains furan ring instead of thiophene | Different electronic properties due to furan |
| 2-(Pyridin-2-yl)benzaldehyde | Contains pyridine ring instead of thiophene | Basic nitrogen atom alters reactivity |
Uniqueness
The uniqueness of 2-(Thiophen-2-yl)benzaldehyde lies in its combination of both a benzaldehyde moiety and a thiophene ring. This structural combination imparts distinct electronic and steric properties that enhance its versatility in








